CRT0066101 is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases [, , , , , ]. This family includes PKD1, PKD2, and PKD3, each playing crucial roles in various cellular processes. While structurally similar to Protein Kinase C (PKC) isoforms, CRT0066101 demonstrates high specificity for PKD []. The compound has emerged as a valuable tool in scientific research, particularly in investigating the roles of PKD in various cellular functions and pathological conditions.
The compound was developed as part of research aimed at identifying effective inhibitors of Protein Kinase D. Initial studies demonstrated its efficacy in blocking pancreatic cancer cell growth both in vitro and in vivo, indicating its potential as a therapeutic agent against malignancies characterized by aberrant PKD activity .
CRT0066101 is classified as a small molecule inhibitor and is specifically categorized under Protein Kinase D inhibitors. It has shown significant inhibitory effects on all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3) with low nanomolar IC50 values, making it a potent candidate for further development .
The synthesis of CRT0066101 involves the modification of a benzofuroazepinone scaffold. The process typically includes several steps such as:
The synthesis process has been documented to yield CRT0066101 with high efficiency and reproducibility. Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound .
CRT0066101 has a complex molecular structure characterized by its benzofuroazepinone core. The specific arrangement of functional groups contributes to its binding affinity for Protein Kinase D.
CRT0066101 primarily acts through competitive inhibition of Protein Kinase D isoforms. The compound interferes with the phosphorylation processes mediated by these kinases, thereby affecting downstream signaling pathways related to cell growth and survival.
The compound's inhibitory effects have been quantified using assays that measure the phosphorylation status of specific substrates. For instance, the IC50 values for PKD isoforms were determined using fluorescence polarization assays, yielding values in the single-digit nanomolar range .
The mechanism by which CRT0066101 exerts its effects involves:
Studies have shown that CRT0066101 significantly reduces bromodeoxyuridine incorporation in cancer cell lines, indicating a decrease in cell proliferation .
CRT0066101 has several potential applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3